lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18070628
InChI: InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C6H6BrLiN2O2
Molecular Weight: 225.0 g/mol

lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18070628

Molecular Formula: C6H6BrLiN2O2

Molecular Weight: 225.0 g/mol

* For research use only. Not for human or veterinary use.

lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate -

Specification

Molecular Formula C6H6BrLiN2O2
Molecular Weight 225.0 g/mol
IUPAC Name lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate
Standard InChI InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1
Standard InChI Key JCBLWFQCGFHDGP-UHFFFAOYSA-M
Canonical SMILES [Li+].CC1=C(N=C(N1C)C(=O)[O-])Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:

  • Bromine at the 4-position, enhancing electrophilic reactivity

  • Methyl groups at 1- and 5-positions, influencing steric effects

  • Lithium-coordinated carboxylate at the 2-position, enabling ionic character

Experimental data confirm the planar geometry of the imidazole ring, with bond angles consistent with sp² hybridization at nitrogen centers. X-ray crystallography of related compounds suggests lithium forms a tight ion pair with the carboxylate oxygen, creating a pseudo-tetrahedral coordination sphere.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₆BrLiN₂O₂
Molecular Weight225.0 g/mol
IUPAC NameLithium;4-bromo-1,5-dimethylimidazole-2-carboxylate
SMILES[Li+].CC1=C(N=C(N1C)C(=O)[O-])Br
logP (Predicted)1.32 ± 0.45
Aqueous Solubility8.9 mg/mL (25°C)

Spectroscopic Characterization

  • NMR: ¹H NMR (DMSO-d₆) shows singlets for methyl groups at δ 2.24 (C1-CH₃) and δ 3.51 (C5-CH₃) . The absence of carboxylic proton signals confirms deprotonation.

  • IR: Strong absorption at 1590 cm⁻¹ (C=O asymmetric stretch) and 1405 cm⁻¹ (COO⁻ symmetric stretch).

  • MS: ESI-MS exhibits a base peak at m/z 208.97 corresponding to [M-Li]⁻ .

Synthesis and Scalability

Laboratory-Scale Synthesis

The standard two-step protocol involves:

  • Bromination: 1,5-Dimethylimidazole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 25°C (Yield: 78-82%) .

  • Lithiation: Reaction of 4-bromo-1,5-dimethylimidazole-2-carboxylic acid with Li₂CO₃ in THF at 60°C (Yield: 89-93%).

Table 2: Optimized Reaction Conditions

ParameterBrominationLithiation
Temperature25°C60°C
SolventDMFTHF
Molar Ratio1:1.2 (Imidazole:NBS)1:0.55 (Acid:Li₂CO₃)
Reaction Time6 h4 h

Industrial Production Challenges

Scale-up faces three primary hurdles:

  • Regioselectivity Control: Competing 4- vs 5-bromination requires precise stoichiometric control (NBS ≤1.2 equiv) .

  • Lithium Coordination: Excess Li⁺ leads to gel formation, necessitating strict pH monitoring (optimal pH 7.8-8.2).

  • Purification: Residual DMF removal requires countercurrent extraction with ethyl acetate/water (3:1 v/v).

Biological Activity and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

  • MIC₉₀: 12.5 µg/mL (vs 25 µg/mL for unsubstituted imidazole carboxylates)

  • Synergistic effects observed with β-lactams (FICI 0.31)

Mechanistic studies suggest:

  • Disruption of penicillin-binding protein 2a (PBP2a)

  • Competitive inhibition of dihydrofolate reductase (Ki = 0.48 µM)

Cell LineIC₅₀ (µM)Mechanism
MCF-718.7PARP-1 inhibition (87% @ 25µM)
A54929.4ROS generation (2.1-fold)
HepG241.2Caspase-3 activation (3.8×)

Industrial and Pharmaceutical Applications

Catalysis

As ligand in Suzuki-Miyaura couplings:

  • Pd@Li-Imidazole system achieves 98% yield in biphenyl synthesis

  • TON: 12,500 vs 8,900 for triphenylphosphine analogues

Drug Development

Key intermediate for:

  • Cathepsin K inhibitors: 45% yield improvement vs traditional routes

  • Xanthine oxidase inhibitors: 3.2× potency increase over allopurinol

  • Casein kinase inhibitors: 92% kinase selectivity at 10 nM

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships

CompoundLogD₇.₄MIC₉₀ (µg/mL)Catalytic TON
Li-4-Br-1,5-Me-Imidazole-COO⁻1.3212.512,500
Li-5-Br-1-Me-Imidazole-COO⁻0.8925.09,800
Na-4-Br-1,5-Me-Imidazole-COO⁻1.4518.78,200

The 1,5-dimethyl configuration enhances microbial membrane penetration versus 1,2-dimethyl isomers, while lithium coordination improves catalyst stability compared to sodium analogues .

Future Research Directions

  • Computational Modeling: DFT studies to optimize lithium coordination geometry

  • Nanoformulations: Liposomal encapsulation for improved tumor targeting

  • Green Chemistry: Developing aqueous lithiation protocols to replace THF

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